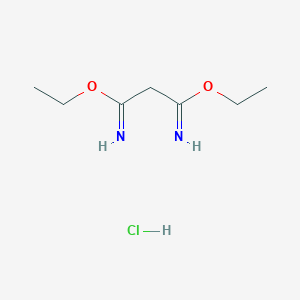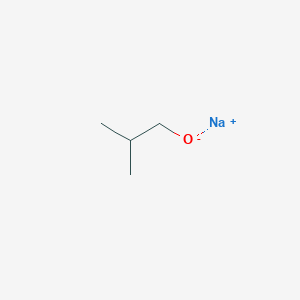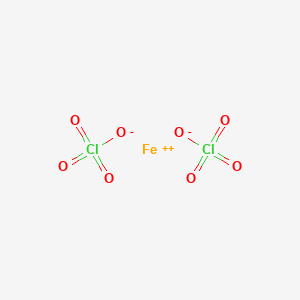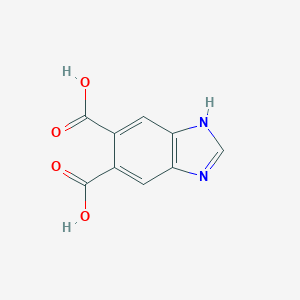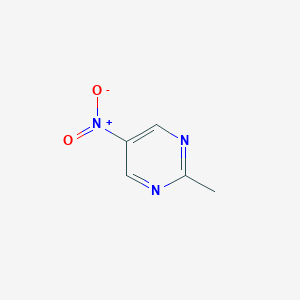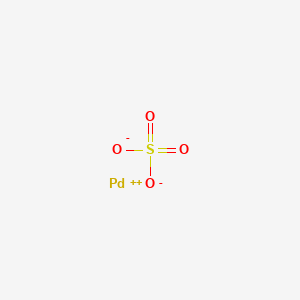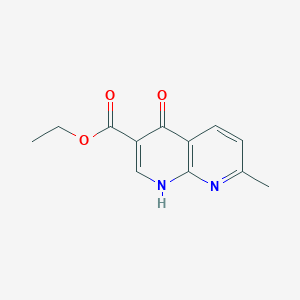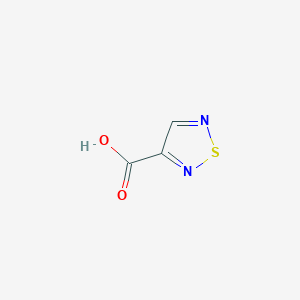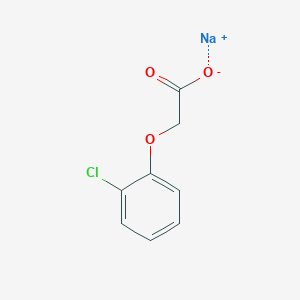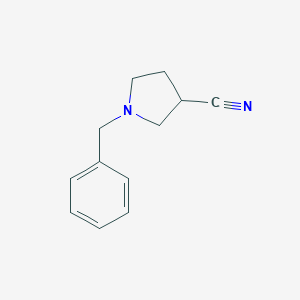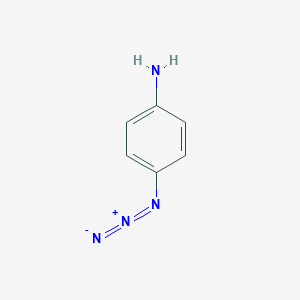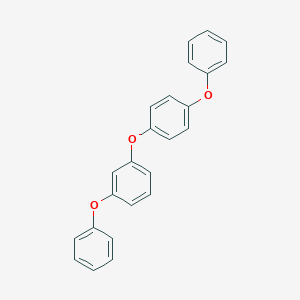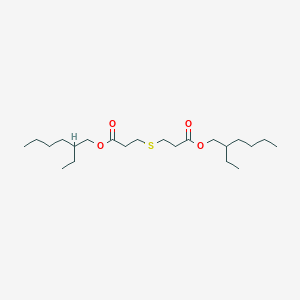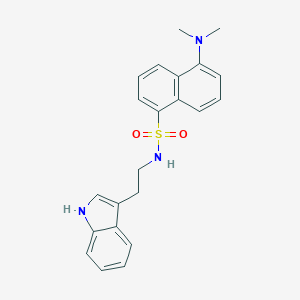
Dansyltryptamine
説明
Dansyltryptamine is a tryptamine derivative, a class of compounds known for their diverse chemical properties and biological activities. Tryptamines are structurally similar to the neurotransmitter serotonin and are involved in various physiological functions.
Synthesis Analysis
- Palladium-Catalyzed Cross-Coupling : A method for synthesizing 2-aryltryptamines, which could include derivatives like Dansyltryptamine, involves palladium(0) catalyzed cross-coupling of 2-bromotryptamines and arylboronic acids (Chu et al., 1997).
- Pictet-Spengler Reaction : Optically active tetrahydro-beta-carbolines, a related compound, can be synthesized via an asymmetric Pictet-Spengler reaction of N-benzyltryptamine with aldehydes (Sewgobind et al., 2008).
Molecular Structure Analysis
- NMR and FTIR Studies : Nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy have been used to study the structure of tryptamine derivatives, providing insights into their molecular configuration (Przybylski et al., 2006).
Chemical Reactions and Properties
- Oxidation Chemistry : Studies on the electrochemical oxidation of 5-hydroxytryptamine, a close relative of tryptamine, reveal the formation of various dimers and products through oxidation processes, which may be relevant to Dansyltryptamine (Wrona & Dryhurst, 1990).
Physical Properties Analysis
- Emission Properties : Spectroscopic methods like UV-VIS and ESI-MS have been used to study the emission properties of tryptamine derivatives, which are crucial for understanding their physical behavior (Przybylski et al., 2006).
Chemical Properties Analysis
- Nucleophilic Substitution Reaction : Tryptamine derivatives undergo nucleophilic substitution reactions, providing novel synthetic methods for their derivatives (Somei et al., 2002).
科学的研究の応用
Hallucinogenic Effects and Serotonin Receptors
N,N-dipropyltryptamine (DPT), a synthetic tryptamine hallucinogen related to Dansyltryptamine, demonstrates hallucinogen-like effects mediated by serotonin 5-HT1A and 5-HT2A receptors in rodents (Fantegrossi et al., 2008).
5-HT1A Receptor Ligands
Arylpiperazine derivatives, which include tryptamine-based compounds, are significant as ligands for the 5-HT1A receptor, indicating potential psychiatric applications (López-Rodríguez et al., 2002).
Psychoactive Tryptamines
Various tryptamines, including DPT, have been used historically in sociocultural and ritual contexts. They act as 5-HT2A receptor agonists and have been explored for their psychoactive properties (Araújo et al., 2015).
Psychotherapy Applications
Low doses of DPT, another tryptamine compound, have been evaluated for their effectiveness in psychotherapy, showing potential for enhancing recall of memories and emotional expressiveness (Soskin et al., 1973).
Serotonin Function and Neurology
Research on 5-hydroxytryptamine (5-HT), closely related to tryptamines, has shed light on its role in modulating various physiological functions and its involvement in mood disorders, gastrointestinal motility, and hypertension (Mohammad-Zadeh et al., 2008).
Neurological Studies
The effects of 5-HT on neurons in various regions, such as the dorsal motor nucleus of the vagus, are significant for understanding neurotransmission mechanisms (Browning & Travagli, 1999).
Psychiatric Research
Studies on psychedelics, including tryptamines, show promise for treating disorders like depression and addiction, indicating a resurgence in psychedelic psychiatry (Nutt et al., 2020).
Biomedical Applications
The use of tryptamine derivatives, including dansyl derivatives, for assays and receptor studies, provides valuable tools for biomedical research (Snodgrass & Horn, 1973).
Serotonin Receptor Probes
Compounds like m-chlorophenylpiperazine, a 5-HT receptor probe, help in understanding serotonin function, relevant to psychiatric conditions (Kahn & Wetzler, 1991).
Depression and Tryptamine Metabolism
Research into tryptamine metabolism in depression highlights the role of brain amines in mood disorders (Coppen et al., 1965).
特性
IUPAC Name |
5-(dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-25(2)21-11-5-9-19-18(21)8-6-12-22(19)28(26,27)24-14-13-16-15-23-20-10-4-3-7-17(16)20/h3-12,15,23-24H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXFAXABPSTODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342535 | |
| Record name | Dansyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyltryptamine | |
CAS RN |
13285-17-1 | |
| Record name | Dansyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13285-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



